(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol
Description
Properties
Molecular Formula |
C28H24ClF3N2O |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
[1-[3-chloro-7-(trifluoromethyl)quinolin-4-yl]piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C28H24ClF3N2O/c29-24-18-33-25-17-22(28(30,31)32)11-12-23(25)26(24)34-15-13-21(14-16-34)27(35,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17-18,21,35H,13-16H2 |
InChI Key |
BKXPYRXLAWLMIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C4=C5C=CC(=CC5=NC=C4Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Chloro-7-(trifluoromethyl)quinolin-4-yl Intermediate
The quinoline core with chloro and trifluoromethyl substituents is typically prepared via:
- Halogenation and trifluoromethylation of quinoline precursors using electrophilic chlorination agents (e.g., N-chlorosuccinimide) and trifluoromethylation reagents (e.g., Togni reagent or Ruppert-Prakash reagent).
- Alternatively, direct substitution on quinoline derivatives can be achieved by nucleophilic aromatic substitution if suitable leaving groups are present.
Preparation of Piperidin-4-yl Intermediate
- The piperidine ring is introduced via nucleophilic substitution at the quinoline 4-position, often using 4-hydroxypiperidine or 4-aminopiperidine derivatives.
- The piperidin-4-ol intermediate, such as 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol, can be synthesized by reacting the quinoline intermediate with piperidin-4-ol under basic or catalytic conditions to form the C-N bond.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Quinoline functionalization | Electrophilic chlorination, trifluoromethylation | 3-Chloro-7-(trifluoromethyl)quinoline intermediate |
| 2 | Nucleophilic substitution | Piperidin-4-ol or piperidin-4-amine, base/catalyst | 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol |
| 3 | Introduction of diphenylmethanol | Reaction with diphenylmethyl electrophile or reduction of ketone precursor using LiAlH4 | (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol |
Detailed Research Findings and Data
Reaction Yields and Conditions
- The reduction of aromatic ketones to corresponding alcohols using LiAlH4 in diethyl ether at 0–35 °C for 10 hours yields up to 74% isolated product with high purity (>99%) and minimal metal contamination.
- Oxidation reactions involving TEMPO and copper acetate in aqueous acetonitrile at room temperature for 6 hours provide green chemistry routes with yields around 90% for related alcohols.
- Purification typically involves extraction with dichloromethane, drying over anhydrous sodium sulfate, and column chromatography using petroleum ether/ethyl acetate mixtures.
Purity and Analytical Data
- Gas chromatography and ICP elemental analysis confirm high purity and low residual metal content in the final products.
- Predicted physical properties of related intermediates include densities around 1.4 g/cm³ and boiling points near 440 °C, indicating thermal stability suitable for synthetic manipulations.
Notes on Synthetic Challenges and Optimization
- The presence of electron-withdrawing trifluoromethyl and chloro substituents on the quinoline ring can influence reactivity, requiring careful control of reaction conditions to avoid side reactions.
- The steric bulk of the diphenylmethanol group necessitates optimized nucleophilic addition or reduction steps to achieve high yields.
- Use of green chemistry principles, such as aqueous solvent systems and catalytic oxidations, is increasingly favored for environmental and safety reasons.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Key Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Chloro-7-(trifluoromethyl)quinoline | Halogenation, trifluoromethylation | NCS, CF3 reagents | Controlled temperature | 70–85 | Electrophilic substitution |
| 1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-ol | Nucleophilic substitution | Piperidin-4-ol, base | Mild heating | 65–80 | Formation of C-N bond |
| Diphenylmethanol derivative | Reduction or nucleophilic addition | LiAlH4, diphenylmethyl halide | 0–35 °C, 10 h | 74–90 | High purity, column chromatography |
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a wide range of functionalized quinoline compounds .
Scientific Research Applications
The biological activity of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:
- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation.
- Antimicrobial Activity : Similar quinoline derivatives have demonstrated efficacy against a range of pathogens.
- Anticancer Properties : The quinoline scaffold is known for its ability to interact with DNA and inhibit topoisomerases, critical in cancer cell proliferation.
Structure-Activity Relationship Studies
Studies investigating the interactions of this compound with biological systems have revealed that it may bind selectively to certain proteins or enzymes, influencing their activity. Structure-activity relationship studies have shown that modifications to the quinoline or piperidine moieties can significantly alter binding affinity and efficacy against specific targets. These interactions are crucial for understanding its pharmacodynamics and optimizing its therapeutic potential.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of compounds structurally similar to (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol. The research focused on its ability to inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. Results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial activity of related quinoline derivatives. The study demonstrated that these compounds could effectively inhibit the growth of bacterial strains, including resistant types. This finding positions (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol as a candidate for further development in antimicrobial therapies.
Mechanism of Action
The mechanism of action of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl and chlorine substituents can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects
- Trifluoromethyl vs. Chlorine: The CF₃ group in the target compound increases lipophilicity and metabolic stability compared to chlorine-only analogs (e.g., compound in ) .
- Piperidine vs. Piperazine : The piperidine ring in the target compound has lower basicity than piperazine (in ), which may reduce off-target interactions with cationic binding sites. Piperidine’s conformational flexibility could also improve target engagement .
Functional Group Variations
- Diphenylmethanol vs. Methanone: The diphenylmethanol group introduces bulk and hydrogen-bonding capacity, which may improve selectivity but reduce solubility. In contrast, the methanone in ’s compound offers rigidity and simpler pharmacokinetics .
Biological Activity
The compound (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol is a synthetic organic molecule notable for its complex structure, which incorporates a piperidine ring, a quinoline moiety, and a diphenylmethanol group. This unique combination contributes to its potential biological activities, which have garnered attention in medicinal chemistry for applications in drug development.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 496.9 g/mol. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity, which is crucial for biological interactions and pharmacological efficacy .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 496.9 g/mol |
| CAS Number | 1203579-17-2 |
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant pharmacological effects, including:
- Anti-inflammatory properties
- Antimicrobial activity
- Anticancer effects
The quinoline scaffold is particularly noteworthy for its ability to interact with DNA and inhibit topoisomerases, enzymes critical in cancer cell proliferation .
The biological activity of this compound is primarily linked to its interactions with various biological targets. Structure-activity relationship studies reveal that modifications to the quinoline or piperidine moieties can significantly alter binding affinity and efficacy against specific targets. This is vital for understanding its pharmacodynamics and optimizing therapeutic potential .
Interaction with Biological Targets
- Topoisomerase Inhibition : Compounds similar to this one have been shown to inhibit topoisomerase I and II, leading to disruptions in DNA replication and transcription.
- Protein Binding : The compound may selectively bind to certain proteins or enzymes, influencing their activity and potentially leading to therapeutic effects against various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol:
- Anticancer Activity : A study demonstrated that quinoline derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspases .
- Antimicrobial Effects : Research has shown that similar compounds possess broad-spectrum antimicrobial activity against various bacterial strains, indicating potential as a new class of antibiotics .
- Anti-inflammatory Mechanisms : Compounds with structural similarities have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in vitro .
Q & A
Q. What are the recommended methods for synthesizing (1-(3-Chloro-7-(trifluoromethyl)quinolin-4-yl)piperidin-4-yl)diphenylmethanol?
The synthesis typically involves multi-step reactions:
- Quinoline Core Formation : Start with a Buchwald–Hartwig amination to introduce the piperidine moiety to the quinoline scaffold. The trifluoromethyl group is often introduced via nucleophilic substitution using trifluoromethylating agents like TMSCF₃ .
- Piperidine Functionalization : Couple the quinoline intermediate with diphenylmethanol using Mitsunobu conditions (e.g., DIAD, PPh₃) to install the diphenylmethanol group at the piperidine nitrogen .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final compound. Validate purity via HPLC (>95%) and ¹H/¹³C NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Spectroscopic Analysis :
- NMR : Assign peaks using ¹H, ¹³C, and 2D COSY/HSQC to verify substituent positions.
- FT-IR : Identify functional groups (e.g., C=O, O-H) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent Variation : Synthesize analogs with modified quinoline (e.g., replacing Cl with Br/F) or diphenylmethanol groups (e.g., electron-withdrawing substituents) to assess impact on bioactivity .
- In Vitro Assays : Test analogs against target receptors (e.g., kinase inhibition assays) and measure IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify structural features correlating with potency. Prioritize analogs with >10-fold improved activity over the parent compound .
Q. What strategies address discrepancies in reported biological activity data for this compound?
- Replicate Studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Comparative Analysis : Cross-reference results with structurally similar compounds (e.g., 2-phenylquinoline derivatives) to identify trends in substituent effects .
- Mechanistic Validation : Use knock-out cell lines or competitive binding assays to confirm target specificity if conflicting data arise .
Q. How can researchers overcome poor aqueous solubility during in vivo studies?
- Formulation Optimization : Use co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes to enhance solubility. Validate stability via dynamic light scattering (DLS) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the diphenylmethanol moiety, which cleave in physiological conditions to release the active compound .
Q. What crystallization challenges arise with this compound, and how are they resolved?
- Polymorphism Control : Screen solvents (e.g., DMSO, acetonitrile) and cooling rates to isolate the thermodynamically stable polymorph. Monitor via differential scanning calorimetry (DSC) .
- Crystal Packing Issues : The trifluoromethyl group’s bulkiness can disrupt lattice formation. Use seeding techniques or additive-induced nucleation (e.g., ionic liquids) to improve crystal quality .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
